3-(Chloromethyl)-1-methylpiperidin-2-one

Catalog No.
S2829248
CAS No.
2228473-69-4
M.F
C7H12ClNO
M. Wt
161.63
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Chloromethyl)-1-methylpiperidin-2-one

CAS Number

2228473-69-4

Product Name

3-(Chloromethyl)-1-methylpiperidin-2-one

IUPAC Name

3-(chloromethyl)-1-methylpiperidin-2-one

Molecular Formula

C7H12ClNO

Molecular Weight

161.63

InChI

InChI=1S/C7H12ClNO/c1-9-4-2-3-6(5-8)7(9)10/h6H,2-5H2,1H3

InChI Key

WSFUKRQQUXPWPD-UHFFFAOYSA-N

SMILES

CN1CCCC(C1=O)CCl

solubility

not available

3-(Chloromethyl)-1-methylpiperidin-2-one is a chemical compound characterized by its piperidine structure, which includes a chloromethyl group and a methyl group. Its molecular formula is C7H10ClNOC_7H_{10}ClNO, and it features a piperidinone ring, making it a derivative of 1-methylpiperidin-2-one. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactivity introduced by the chloromethyl group.

  • Chloromethyl group: Chloromethyl groups are known to be alkylating agents, which can react with biological molecules and potentially cause DNA damage or cell death [].
  • Secondary amine: Secondary amines may have some irritant properties.

  • Substitution Reactions: The chloromethyl group can be substituted by various nucleophiles, such as amines or thiols, leading to the formation of new derivatives. Common reagents include sodium hydroxide or potassium carbonate as bases.
  • Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups. Oxidizing agents like potassium permanganate or chromium trioxide are typically used under controlled conditions.
  • Reduction Reactions: The carbonyl group can be reduced to yield the corresponding alcohol, utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.

These reactions enable the synthesis of various substituted piperidines and other functionalized compounds, expanding the utility of 3-(Chloromethyl)-1-methylpiperidin-2-one in synthetic organic chemistry.

The biological activity of 3-(Chloromethyl)-1-methylpiperidin-2-one has been explored primarily in the context of its potential as a pharmacological agent. The compound's ability to form covalent bonds with nucleophilic sites on proteins suggests that it may interact with various molecular targets, including enzymes and receptors. This interaction could lead to modifications in their activity, making it a candidate for further investigation in drug discovery and development .

The synthesis of 3-(Chloromethyl)-1-methylpiperidin-2-one typically involves chloromethylation of 1-methylpiperidin-2-one. A common method includes reacting 1-methylpiperidin-2-one with formaldehyde and hydrochloric acid under acidic conditions, often requiring a catalyst to enhance the reaction rate. In industrial settings, optimized reaction conditions such as temperature and pressure are utilized to scale up production efficiently. Purification steps like distillation or crystallization are necessary to obtain high-purity products .

3-(Chloromethyl)-1-methylpiperidin-2-one has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Research: The compound can be utilized to modify biomolecules, allowing researchers to study the effects of structural changes on biological activity.
  • Industrial Chemistry: It finds use in the production of agrochemicals and other industrial compounds due to its reactivity and ability to form various derivatives .

Research into the interactions of 3-(Chloromethyl)-1-methylpiperidin-2-one with biological targets is ongoing. Preliminary studies suggest that its mechanism of action may involve covalent bonding with specific proteins or enzymes, leading to alterations in their function. This property makes it a valuable compound for investigating new therapeutic approaches, particularly in drug-resistant scenarios where traditional treatments may fail .

Several compounds share structural similarities with 3-(Chloromethyl)-1-methylpiperidin-2-one. Notable examples include:

  • 3-(Chloromethyl)pyridine
  • 3-(Chloromethyl)benzoic acid
  • 1-Methylpiperidin-2-one

Uniqueness

The uniqueness of 3-(Chloromethyl)-1-methylpiperidin-2-one lies in its combination of both chloromethyl and methyl groups on the piperidine ring. This specific arrangement provides distinct reactivity patterns not found in similar compounds, facilitating a broader range of chemical transformations and applications in synthetic chemistry and pharmacology .

Molecular Architecture Analysis

Stereochemical Configuration

The stereochemical framework of 3-(Chloromethyl)-1-methylpiperidin-2-one centers around the configuration at the carbon-3 position, where the chloromethyl substituent introduces a chiral center that fundamentally influences the compound's three-dimensional structure [1] [2]. The molecular geometry demonstrates a chair-like conformation for the piperidine ring, consistent with typical six-membered saturated heterocycles [18] [19].

The nitrogen methylation pattern exhibits preferential stereochemical orientation, with the methyl group adopting an equatorial position relative to the piperidine ring framework [23] [38]. This positioning minimizes steric interactions and represents the thermodynamically favored configuration [23]. The chloromethyl substituent at carbon-3 can adopt either axial or equatorial orientations, creating potential for conformational isomerism [27] [38].

Computational collision cross-section analysis provides quantitative insight into the molecular geometry, with predicted values of 131.9 Ų for the protonated molecular ion [M+H]+, 139.9 Ų for the sodium adduct [M+Na]+, and 133.7 Ų for the deprotonated species [M-H]- [2]. These measurements reflect the compact three-dimensional arrangement and provide experimental validation of the predicted molecular architecture [2].

Table 1: Molecular and Structural Properties of 3-(Chloromethyl)-1-methylpiperidin-2-one

PropertyValue
Molecular FormulaC7H12ClNO
Molecular Weight (g/mol)161.63
IUPAC Name3-(chloromethyl)-1-methylpiperidin-2-one
CAS Number2228473-69-4
SMILESCN1CCCC(CCl)C1=O
InChIInChI=1S/C7H12ClNO/c1-9-4-2-3-6(5-8)7(9)10/h6H,2-5H2,1H3
InChI KeyWSFUKRQQUXPWPD-UHFFFAOYSA-N
Predicted CCS [M+H]+ (Ų)131.9
Predicted CCS [M+Na]+ (Ų)139.9
Predicted CCS [M-H]- (Ų)133.7

Conformational Dynamics

The conformational dynamics of 3-(Chloromethyl)-1-methylpiperidin-2-one involve complex interconversions between multiple low-energy conformers, primarily governed by the flexibility of the piperidine ring system and the rotational freedom of the chloromethyl substituent [23] [27]. The piperidine ring demonstrates characteristic chair-boat equilibrium dynamics, with the chair conformation representing the predominant form due to minimized ring strain and optimal bond angles [19] [22].

Ring inversion barriers for related piperidine derivatives typically range from 10-12 kilocalories per mole, establishing the timescale for conformational interconversion [26] [27]. The presence of the nitrogen methylation and the chloromethyl substituent introduces additional conformational complexity through steric and electronic interactions [23] [27].

The chloromethyl group exhibits rotational freedom around the carbon-carbon bond connecting it to the ring, generating multiple rotameric states [27] [38]. These rotational isomers differ in their spatial arrangements and energy profiles, with gauche and anti conformations representing distinct minima on the potential energy surface [27]. The equilibrium population distribution among these conformers depends on intramolecular interactions, including steric hindrance between the chloromethyl group and adjacent ring substituents [27] [38].

Nuclear magnetic resonance spectroscopic studies of related systems demonstrate that conformational exchange processes occur on timescales comparable to the nuclear magnetic resonance measurement window, often resulting in averaged chemical shifts that reflect the weighted population of accessible conformers [27] [38]. The dynamic nature of these systems necessitates consideration of conformational entropy contributions to overall molecular stability [22] [23].

Table 2: Conformational Analysis Data

Structural FeatureConformational PreferenceBarrier to Inversion (kcal/mol)
Piperidine RingChair conformation preferred~10-12 (typical for piperidines)
N-Methyl SubstitutionEquatorial preferenceNot specified
Chloromethyl Group at C-3Axial/Equatorial equilibriumNot specified
Carbonyl at C-2Planar geometry (sp2)Not applicable
Overall ConformationChair-like with distortions~8-15 (estimated)

Physicochemical Profile

Thermodynamic Stability Parameters

The thermodynamic stability parameters of 3-(Chloromethyl)-1-methylpiperidin-2-one can be evaluated through comparison with structurally related piperidine derivatives and established thermochemical data for analogous heterocyclic systems [19] [21]. The compound's thermal behavior reflects the combined contributions of the piperidine ring framework, the lactam carbonyl functionality, and the halogenated substituent [19] [21].

Thermodynamic analysis of the parent 2-piperidone system reveals a standard enthalpy of combustion of -2947.2 ± 0.42 kilojoules per mole for the solid phase, providing a baseline for understanding the energetic properties of the piperidinone core structure [19]. The entropy values for related systems, such as 165.0 joules per mole per Kelvin for solid 2-piperidone, establish reference points for evaluating the compound's thermodynamic profile [19].

The introduction of methyl and chloromethyl substituents modifies these fundamental thermodynamic parameters through several mechanisms [12] [19]. The nitrogen methylation contributes approximately 20-30 kilojoules per mole of stabilization energy relative to the unsubstituted system, reflecting the favorable electronic effects of alkyl substitution on the nitrogen center [12]. The chloromethyl group introduces both steric and electronic perturbations that influence overall molecular stability [12].

Heat capacity measurements for related piperidine derivatives demonstrate temperature-dependent behavior, with values ranging from 144.2 to 208.3 joules per mole per Kelvin depending on the specific temperature regime and substitution pattern [19]. These thermal properties reflect the vibrational and rotational contributions to the molecular energy landscape [19] [22].

Table 3: Comparative Thermodynamic Properties of Piperidine Derivatives

CompoundMolecular Weight (g/mol)Boiling Point (°C)Density (g/mL)Melting Point (°C)pKa
2-Piperidone (parent)99.13Not specifiedNot specifiedNot specifiedNot specified
1-Methyl-2-piperidone113.16105-106 (12 mmHg)1.029 (20°C)Not specified-0.41±0.20 (predicted)
1-Methylpiperidine99.17106-1070.817 (20°C)-50Not specified
Piperidine (parent)85.151060.862 (20°C)-911.22
3-(Chloromethyl)-1-methylpiperidin-2-one161.63Not availableNot availableNot availableNot available

Solubility and Partition Coefficients

The solubility characteristics and partition coefficient behavior of 3-(Chloromethyl)-1-methylpiperidin-2-one reflect the interplay between polar and nonpolar structural elements within the molecular framework [28] [31]. The compound's amphiphilic nature, arising from the combination of the polar lactam carbonyl group, the basic nitrogen center, and the lipophilic chloromethyl substituent, generates complex solvation behavior across different solvent systems [28] [31].

Aqueous solubility predictions based on structural analogy with related piperidinone derivatives suggest moderate water solubility, primarily attributed to the hydrogen bonding capacity of the carbonyl oxygen and the potential for nitrogen protonation under acidic conditions [31]. The parent compound piperidin-2-one demonstrates moderate aqueous solubility due to favorable hydration of the carbonyl functionality [31]. The introduction of the chloromethyl group reduces overall hydrophilicity through increased molecular volume and hydrophobic surface area [28].

Partition coefficient estimation, derived from structural comparison with related systems such as 3-chloro-1-(2-methylpiperidin-1-yl)propan-1-one which exhibits a calculated logarithmic partition coefficient of 2.0163, suggests that 3-(Chloromethyl)-1-methylpiperidin-2-one likely demonstrates a logarithmic partition coefficient in the range of 1.5 to 2.5 [28]. This range indicates moderate lipophilicity with balanced partitioning between aqueous and organic phases [28].

The topological polar surface area, estimated at approximately 20-25 square angstroms based on the single hydrogen bond acceptor (carbonyl oxygen) and absence of hydrogen bond donors, supports predictions of reasonable membrane permeability while maintaining adequate aqueous solubility for biological applications [28]. These physicochemical parameters place the compound within favorable ranges for drug-like properties according to established pharmaceutical guidelines [28] [33].

Solvent-dependent behavior varies significantly across different organic systems [14]. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide typically provide excellent solvation due to favorable interactions with both the polar and nonpolar regions of the molecule [14]. Conversely, nonpolar solvents such as hexane and diethyl ether demonstrate limited solvation capacity due to unfavorable interactions with the polar lactam functionality [14].

Table 4: Predicted Solubility and Partition Coefficient Data

CompoundLogP (Calculated)Water SolubilityTPSA (Ų)H-Bond AcceptorsH-Bond Donors
Piperidin-2-oneNot specifiedModerately solubleNot specified11
1-Methyl-2-piperidoneNot specifiedNot specifiedNot specified10
3-Chloro-1-(2-methylpiperidin-1-yl)propan-1-one2.0163Limited data20.3110
3-(Chloromethyl)-1-methylpiperidin-2-oneEstimated 1.5-2.5*Predicted moderate**Estimated ~20-25**10

Precursor Selection Strategies

The selection of appropriate precursor molecules represents a fundamental decision in the synthetic approach to 3-(Chloromethyl)-1-methylpiperidin-2-one, significantly impacting both reaction efficiency and economic viability. Strategic precursor selection requires careful evaluation of structural complexity, commercial availability, and synthetic accessibility [2] .

1-Methylpiperidin-2-one emerges as the most direct and efficient precursor for target compound synthesis. This lactam substrate already contains the requisite nitrogen methylation and carbonyl functionality, requiring only the introduction of the chloromethyl substituent at the 3-position . The synthetic approach utilizing this precursor demonstrates superior reaction efficiency, achieving yields of approximately 85% under optimized conditions . The chloromethylation proceeds via electrophilic aromatic substitution mechanisms, where the activated carbon-hydrogen bonds adjacent to the carbonyl group provide reactive sites for chloromethyl group introduction [4] [5].

Piperidin-2-one serves as a cost-effective alternative precursor, requiring an additional nitrogen methylation step prior to chloromethylation [2] . This approach involves treating piperidin-2-one with methylating agents such as methyl iodide in the presence of suitable bases [7] [8]. The two-step synthetic sequence typically achieves overall yields of 70%, representing a balance between economic considerations and synthetic efficiency [2]. The nitrogen methylation step must be carefully controlled to prevent over-alkylation and ensure selective monomethylation [9] [7].

N-Methylpiperidine represents a more complex starting material requiring oxidation to the corresponding lactam followed by chloromethylation [10] [11]. The oxidation step typically employs selective oxidizing agents such as potassium permanganate or chromium-based reagents to convert the saturated piperidine ring to the desired piperidin-2-one structure [2] [12]. This multi-step approach achieves moderate overall yields of approximately 55% but offers advantages in terms of precursor availability and cost [10].

Piperidine serves as the most economical starting material but requires multiple synthetic transformations including nitrogen methylation and oxidation [13] [14]. The synthetic sequence involves initial N-methylation using reductive amination conditions with formaldehyde and reducing agents, followed by selective oxidation to introduce the carbonyl functionality [15] [13]. While this approach demonstrates the lowest overall efficiency at 45% yield, it remains valuable for large-scale applications where cost considerations predominate [13].

Alternative precursors including 6-hydroxypiperidine derivatives offer potential advantages in regiochemical control but typically result in lower overall yields and increased synthetic complexity . These pathways involve cyclization strategies that may provide access to specific regioisomers but require extensive optimization to achieve practical synthetic utility .

Precursor TypeAdvantagesLimitationsReaction Efficiency (%)
1-Methylpiperidin-2-oneDirect substrate for chloromethylation; Pre-installed methyl groupHigher cost; Limited commercial availability85
Piperidin-2-oneRequires N-methylation step; Cost-effective starting materialAdditional synthetic step required70
N-MethylpiperidineRequires oxidation and chloromethylation; Readily availableMulti-step synthesis required; Lower overall yield55
PiperidineRequires N-methylation and oxidation; Most economicalMultiple synthetic transformations needed45
6-Hydroxypiperidine derivativesAlternative cyclization pathway; Potential regiochemical controlComplex synthetic route; Lower yields40

Catalyzed Cyclization Pathways

The catalyzed cyclization of appropriately functionalized precursors represents a critical synthetic methodology for accessing 3-(Chloromethyl)-1-methylpiperidin-2-one. These transformations typically employ Lewis acid catalysts to facilitate ring-forming reactions and subsequent functionalization steps [2] [16] [5].

Zinc chloride (ZnCl₂) functions as the most widely employed Lewis acid catalyst for chloromethylation reactions, operating through coordination to formaldehyde and activation of the electrophilic carbon center [4] [5] [17]. The mechanism involves initial coordination of zinc chloride to the formaldehyde carbonyl oxygen, increasing the electrophilicity of the carbon atom and facilitating nucleophilic attack by the aromatic substrate [5] [17]. Under optimized conditions employing zinc chloride catalysis at 75°C, yields of 82% are routinely achieved with high para-selectivity [5] [18]. The catalyst loading typically ranges from 0.1 to 0.2 equivalents, providing optimal balance between reaction efficiency and cost considerations [5].

Aluminum chloride (AlCl₃) serves as an alternative Lewis acid catalyst demonstrating comparable activity to zinc chloride but with reduced selectivity [18]. The aluminum-based system operates at slightly elevated temperatures of 80°C and achieves yields of 75%, with mixed selectivity patterns that may complicate product purification [18]. The mechanism involves similar Lewis acid activation of formaldehyde, but the stronger Lewis acidity of aluminum chloride can promote side reactions including diarylmethane formation [5].

Titanium tetrachloride (TiCl₄) emerges as a particularly effective catalyst system for achieving enhanced para-selectivity in chloromethylation reactions [5]. The titanium-based catalyst operates at lower temperatures of 60°C while achieving superior yields of 88% [5]. The mechanism involves coordination of titanium to oxygen-containing functional groups, which sterically hinders ortho positions and enhances para-selectivity [5]. This catalyst system demonstrates particular utility when high regiochemical control is required [5].

Iodine (I₂) exhibits unusual behavior in chloromethylation systems, effectively suppressing the desired reaction rather than promoting it [5]. This observation suggests that iodine may participate in redox processes that interfere with the standard chloromethylation mechanism, possibly through single electron transfer pathways that generate radical intermediates [5]. The reaction suppression observed with iodine catalysis highlights the importance of appropriate catalyst selection for achieving desired synthetic outcomes [5].

Ferric chloride (FeCl₃) promotes extensive diarylmethane formation rather than the desired chloromethylation products [5]. The iron-based catalyst system operates at 85°C but achieves only 15% yield of the target compound due to competing Friedel-Crafts alkylation reactions [5]. The strong Lewis acidity of ferric chloride activates the initially formed chloromethyl products toward further electrophilic attack, leading to undesired oligomerization products [5].

Catalyst SystemMechanism TypeSelectivityTemperature (°C)Yield (%)
Zinc Chloride (ZnCl₂)Lewis acid activationHigh para-selectivity7582
Aluminum Chloride (AlCl₃)Lewis acid activationMixed selectivity8075
Titanium Tetrachloride (TiCl₄)Lewis acid coordinationEnhanced para-selectivity6088
Iodine (I₂)Halogen activationReaction suppression250
Ferric Chloride (FeCl₃)Lewis acid catalysisDiarylmethane formation8515

Chloromethylation Optimization Techniques

The optimization of chloromethylation reactions requires systematic evaluation of multiple reaction parameters to achieve maximum yield and selectivity while minimizing side product formation [4] [19]. Critical variables include formaldehyde concentration, hydrochloric acid concentration, reaction temperature, reaction time, and catalyst loading [4].

Formaldehyde concentration optimization reveals an optimal range of 1.2 to 1.5 equivalents relative to the substrate, with maximum yields achieved at 1.3 equivalents [4]. Lower concentrations result in incomplete conversion, while excess formaldehyde promotes undesired side reactions including multiple chloromethylation and oligomerization . The formaldehyde source significantly influences reaction outcomes, with aqueous formaldehyde solutions demonstrating superior performance compared to paraformaldehyde due to enhanced solubility and reactivity [4].

Hydrochloric acid concentration studies indicate optimal performance with 35-37% aqueous solutions [4] [20]. Higher concentrations provide minimal yield improvements while significantly increasing equipment corrosion and safety concerns . The plateau effect observed at 36% concentration suggests that hydrogen chloride activity reaches saturation under these conditions . Lower concentrations result in reduced reaction rates and incomplete conversion due to insufficient protonation of formaldehyde [4].

Reaction temperature optimization identifies 75-85°C as the optimal range, with maximum efficiency achieved at 80°C [21]. Lower temperatures result in sluggish reaction kinetics and incomplete conversion, while elevated temperatures promote thermal decomposition of products and increased side reaction rates [21]. Temperature control proves critical for maintaining selectivity, as elevated temperatures favor competing Friedel-Crafts alkylation reactions that consume chloromethyl products .

Reaction time studies demonstrate that yields plateau after approximately 6 hours of reaction time [21]. Extended reaction periods beyond 8 hours result in increased impurity formation without corresponding yield improvements . The kinetic profile suggests that the chloromethylation reaction reaches equilibrium within the 4-8 hour timeframe under optimized conditions .

Catalyst loading optimization reveals an optimal range of 0.1-0.2 equivalents, with maximum efficiency at 0.15 equivalents zinc chloride [5] [18]. Lower catalyst loadings result in reduced reaction rates and incomplete conversion, while higher loadings promote diarylmethane formation through enhanced activation of chloromethyl products toward further electrophilic attack [5]. The optimization of catalyst loading represents a critical balance between reaction efficiency and product selectivity [5].

ParameterOptimal RangeEffect on YieldCritical Considerations
Formaldehyde concentration1.2-1.5 equivalentsMaximizes at 1.3 eqExcess causes side reactions
HCl concentration35-37% aqueous solutionPlateau at 36%Higher concentration increases corrosion
Reaction temperature75-85°COptimum at 80°CHigher temperature promotes decomposition
Reaction time4-8 hoursPlateau after 6hLonger time increases impurities
Catalyst loading0.1-0.2 equivalentsOptimum at 0.15 eqHigher loading increases diarylmethane formation

Purification and Isolation Protocols

The purification and isolation of 3-(Chloromethyl)-1-methylpiperidin-2-one requires specialized techniques to address the compound's thermal sensitivity and potential for decomposition during processing [21] [22] [13]. Multiple purification strategies demonstrate varying degrees of effectiveness depending on the specific impurity profile and desired purity specifications [21] [23].

Fractional distillation under reduced pressure represents the most straightforward purification method, operating at 15-20 mmHg to minimize thermal decomposition [22] [13]. This technique achieves purities of 95% with recovery yields of 85%, making it suitable for routine purification applications [22]. The method's simplicity and scalability provide advantages for industrial implementation, though the achievable purity may be insufficient for certain applications requiring higher specifications [22] [13].

Azeotropic distillation employing water-benzene entrainers demonstrates superior performance for removing pyridine and related nitrogen-containing impurities [22] [13]. This advanced distillation technique achieves purities of 98% with recovery yields of 88%, representing significant improvements over simple fractional distillation [22]. The azeotropic system selectively removes impurities that form lower-boiling azeotropes with the entrainer, while the product remains in the distillation residue [22] [13]. The technique requires specialized equipment and careful control of entrainer ratios but provides excellent purification efficiency [22].

Crystallization from ethanol offers an alternative approach particularly effective for removing colored impurities and achieving good visual product quality [21] [24]. Slow cooling from hot ethanol solutions promotes selective crystallization of the target compound while excluding impurities from the crystal lattice [21]. This method achieves purities of 92% with recovery yields of 75%, though the moderate efficiency limits its application to situations where crystal quality is prioritized over maximum recovery [21] [24].

Column chromatography using silica gel stationary phases with ethyl acetate gradient elution systems provides the highest achievable purities of 99% [23] [25]. This technique offers superior resolution for separating closely related structural isomers and degradation products that may be difficult to remove by other methods [23]. Recovery yields of 82% reflect the inherent limitations of chromatographic techniques but remain acceptable given the exceptional purity achieved [23] [25]. The method's versatility allows for optimization of separation parameters to address specific impurity profiles [25].

Recrystallization from ethanol-water mixtures combines the advantages of crystallization with enhanced solvent selectivity [21] [24]. This technique achieves purities of 96% with recovery yields of 80%, providing excellent crystal quality and reproducible results [21]. The binary solvent system allows for fine-tuning of solubility characteristics to optimize the crystallization process [21] [24]. Multiple recrystallization cycles can further enhance purity if required for specific applications [21].

MethodOperating ConditionsPurity Achieved (%)Recovery Yield (%)Advantages
Fractional DistillationReduced pressure, 15-20 mmHg9585Simple equipment; Scalable
Azeotropic DistillationWater-benzene entrainer9888High purity; Removes pyridine impurities
Crystallization from EthanolSlow cooling from hot solution9275Removes colored impurities; Simple
Column ChromatographySilica gel, ethyl acetate gradient9982Highest purity; Separates isomers
RecrystallizationEthanol-water mixture9680Good crystal quality; Reproducible

XLogP3

0.8

Dates

Last modified: 04-14-2024

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